molecular formula C15H12BrN3O2S2 B2442360 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide CAS No. 864858-65-1

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide

Cat. No. B2442360
CAS RN: 864858-65-1
M. Wt: 410.3
InChI Key: SIORQXSMDBQMBL-UHFFFAOYSA-N
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Description

“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide” is a compound that belongs to the class of N-cyanoacetamides . These compounds are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of N-cyanoacetamides, such as our compound of interest, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .


Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .

Scientific Research Applications

Antimicrobial and Antifungal Agents

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide and related compounds have been synthesized and evaluated for their antimicrobial activities. These compounds, including variations such as 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides and their derivatives, have shown potential as antimicrobial agents against various bacterial strains. The synthesis of these compounds often involves reactions with aromatic aldehydes or cycloalkanones, leading to tetrahydropyridothienopyrimidinone derivatives. Some of these compounds have displayed significant in vitro antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Insecticidal Activity

The structural analogs of this compound have been explored for their insecticidal activity, particularly against cowpea aphid, Aphis craccivora Koch. One study described the synthesis and spectral characterization of selective pyridine compounds, highlighting their higher insecticidal activity compared to acetamiprid, a reference insecticide, after 24 hours of treatment. Such findings indicate the potential of these compounds to serve as effective insecticides, contributing to agricultural pest management strategies (Abdel-Raheem et al., 2021).

Synthesis of Heterocyclic Compounds

The compound of interest also plays a role in the synthesis of a wide range of heterocyclic compounds, serving as a precursor or intermediate in various chemical reactions. These synthesized heterocyclic compounds, including pyridothienopyrimidines and pyridothienotriazines, have been investigated for their antimicrobial properties. The versatile chemical reactions involved in their synthesis, such as reactions with triethyl orthoformate or nitrous acid, showcase the compound's utility in producing pharmacologically relevant heterocycles (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Future Directions

The high binding energy for similar compounds suggests further structure optimization and the need for in-depth studies as possible inhibitors . The main objective of ongoing research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S2/c1-8(20)19-5-4-9-10(6-17)15(23-12(9)7-19)18-14(21)11-2-3-13(16)22-11/h2-3H,4-5,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIORQXSMDBQMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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